molecular formula C4H9Cl2N B1614115 (S)-3-Chloropyrrolidine hydrochloride CAS No. 1072227-55-4

(S)-3-Chloropyrrolidine hydrochloride

Cat. No.: B1614115
CAS No.: 1072227-55-4
M. Wt: 142.02 g/mol
InChI Key: STVCMMDAWUYBCG-WCCKRBBISA-N
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Description

(S)-3-Chloropyrrolidine hydrochloride is a chiral pyrrolidine derivative with a chlorine substituent at the 3-position of the pyrrolidine ring. Its molecular formula is C₄H₉Cl₂N, with a molecular weight of 138.03 g/mol. The compound is widely used as a building block in pharmaceutical synthesis, particularly in the development of active pharmaceutical ingredients (APIs) targeting neurological and cardiovascular diseases. The (S)-enantiomer is critical for stereoselective reactions, ensuring high specificity in drug-receptor interactions.

Properties

IUPAC Name

(3S)-3-chloropyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8ClN.ClH/c5-4-1-2-6-3-4;/h4,6H,1-3H2;1H/t4-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STVCMMDAWUYBCG-WCCKRBBISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@H]1Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50648698
Record name (3S)-3-Chloropyrrolidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50648698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072227-55-4
Record name (3S)-3-Chloropyrrolidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50648698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Chloropyrrolidine hydrochloride typically involves the chlorination of (S)-pyrrolidine. One common method includes the reaction of (S)-pyrrolidine with thionyl chloride (SOCl2) under controlled conditions to introduce the chlorine atom at the desired position. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to ensure selectivity and yield.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieving high purity and yield.

Chemical Reactions Analysis

Types of Reactions: (S)-3-Chloropyrrolidine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alcohols under appropriate conditions.

    Oxidation Reactions: The pyrrolidine ring can be oxidized to form corresponding lactams or other oxidized derivatives.

    Reduction Reactions: The compound can be reduced to remove the chlorine atom or to modify the pyrrolidine ring structure.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products:

    Substitution: Formation of azido, thiocyanato, or alkoxy derivatives.

    Oxidation: Formation of lactams or other oxidized pyrrolidine derivatives.

    Reduction: Formation of dechlorinated pyrrolidine or modified ring structures.

Scientific Research Applications

Organic Synthesis

(S)-3-Chloropyrrolidine hydrochloride serves as a crucial intermediate in synthesizing more complex organic molecules and heterocycles. Its ability to undergo various chemical reactions, including substitution, oxidation, and cyclization, allows chemists to create diverse derivatives for further applications .

Table 1: Types of Reactions Involving this compound

Reaction TypeDescription
Substitution ReactionsChlorine can be replaced by other nucleophiles (amines, thiols)
Oxidation/ReductionThe pyrrolidine ring can be oxidized or reduced to yield different products
CyclizationCan participate in forming more complex heterocycles

Biological Applications

Research indicates that this compound exhibits potential biological activities, such as antimicrobial and anticancer properties. Its interaction with biological targets is an area of active investigation, particularly regarding its binding affinity to enzymes and receptors involved in disease processes .

Case Study: Anticancer Activity

A study evaluated the compound's inhibitory effects on specific cancer cell lines. The results indicated that derivatives of this compound showed significant cytotoxicity against various cancer types, suggesting its potential as a lead compound in anticancer drug development .

Pharmaceutical Development

In pharmaceutical chemistry, this compound is utilized as an intermediate in developing drugs targeting diseases such as cancer and infectious diseases. Its structural similarity to neurotransmitters also makes it a candidate for modulating neurotransmitter systems .

Table 2: Pharmaceutical Applications of this compound

Application AreaExamples
Antimicrobial AgentsPotential use in developing new antibiotics
Anticancer DrugsLead compound for synthesizing selective cytotoxic agents
Neurological DisordersModulation of neurotransmitter systems

Industrial Applications

Beyond research, this compound finds utility in industrial applications such as agrochemicals and dyes production. Its unique properties enable the creation of effective agents for pest control and colorants used in textiles .

Mechanism of Action

The mechanism of action of (S)-3-Chloropyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and the chiral center play crucial roles in its binding affinity and selectivity. The compound may act as an inhibitor or modulator of enzymatic activity, affecting various biochemical pathways. Detailed studies on its binding interactions and molecular dynamics are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological and physicochemical properties of (S)-3-chloropyrrolidine hydrochloride are influenced by its substituents and stereochemistry. Below is a comparison with structurally related compounds:

Compound Substituent Molecular Formula Molecular Weight (g/mol) Key Properties Applications
This compound -Cl C₄H₉Cl₂N 138.03 High reactivity due to Cl (leaving group); moderate lipophilicity Intermediate in APIs, chiral catalysts
3-Cyano-3-methylpyrrolidine hydrochloride -CN, -CH₃ C₆H₁₁ClN₂ 154.62 Increased polarity (cyano group); steric hindrance from methyl Inhibitors of enzymes (e.g., kinases)
(S)-3-Fluoropyrrolidine hydrochloride -F C₄H₉ClFN 125.57 Enhanced electronegativity; improved metabolic stability vs. Cl PET imaging agents, CNS-targeting drugs
(S)-3-Methylpyrrolidine hydrochloride -CH₃ C₅H₁₂ClN 121.61 Lower reactivity; higher lipophilicity Surfactants, chiral auxiliaries
(S)-3-Hydroxypyrrolidine hydrochloride -OH C₄H₁₀ClNO 123.58 High polarity (hydrogen bonding); hygroscopic Prodrugs, glycosidase inhibitors
(3S)-3-Ethylpyrrolidine hydrochloride -CH₂CH₃ C₆H₁₄ClN 135.64 Increased lipophilicity and steric bulk Lipid-soluble drug candidates

Stereochemical Considerations

  • (S)- vs. (R)-Enantiomers : For example, (S)-3-methylpyrrolidine hydrochloride (similarity 0.75) and its (R)-counterpart exhibit identical physical properties but divergent biological activities. The (S)-enantiomer often shows higher receptor-binding affinity in chiral environments .
  • Diastereomers : (3S,4R)-3,4-Difluoropyrrolidine hydrochloride (similarity 0.92) demonstrates distinct pharmacokinetics compared to (S)-3-chloropyrrolidine due to additional fluorine substitution .

Reactivity and Stability

  • Chlorine vs. Fluorine : The C-Cl bond in (S)-3-chloropyrrolidine is more reactive in nucleophilic substitutions than the C-F bond in its fluoro analog, making it preferable for alkylation reactions. However, the fluoro derivative offers better metabolic stability .
  • Hydroxyl Group Impact : (S)-3-Hydroxypyrrolidine hydrochloride is prone to oxidation and hygroscopicity, requiring anhydrous storage, while the chloro analog is more stable under ambient conditions .

Key Research Findings

  • Similarity Analysis: 3-Cyano-3-methylpyrrolidine hydrochloride (similarity 0.96) is structurally closest to the target compound, but its cyano group limits applications in reducing environments .
  • Chiral Resolution : RP-HPLC methods () are effective for enantiomeric purity analysis, with retention times varying by substituent polarity.

  • Environmental Impact : Chlorinated pyrrolidines require controlled disposal to prevent aquatic toxicity, as highlighted in safety protocols .

Biological Activity

(S)-3-Chloropyrrolidine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C4H9Cl2N and is classified as a pyrrolidine derivative. The presence of a chlorine atom at the 3-position contributes to its biological activity, influencing its interaction with various biological targets.

  • Antimicrobial Activity :
    • Studies have indicated that pyrrolidine derivatives, including (S)-3-chloropyrrolidine, exhibit significant antimicrobial properties. These compounds have been evaluated against various pathogens, showcasing effectiveness against resistant strains due to their ability to disrupt bacterial cell membranes and inhibit metabolic processes .
  • Antitumor Effects :
    • Research has demonstrated that certain pyrrolidine derivatives possess anticancer properties. For instance, compounds related to (S)-3-chloropyrrolidine were shown to inhibit tumor cell proliferation in vitro, particularly against ovarian and breast cancer cell lines. The mechanism involves the induction of apoptosis and cell cycle arrest .
  • Neuropharmacological Effects :
    • (S)-3-Chloropyrrolidine has been investigated for its potential neuroprotective effects. It may modulate neurotransmitter systems, particularly through interactions with cholinergic receptors, which could be beneficial in treating neurodegenerative diseases .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialEffective against resistant bacterial strains ,
AntitumorInduces apoptosis in cancer cell lines ,
NeuroprotectiveModulates neurotransmitter systems ,

Case Studies

  • Antimicrobial Efficacy :
    A study evaluated the activity of (S)-3-chloropyrrolidine against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL, demonstrating significant antimicrobial potential compared to standard antibiotics .
  • Antitumor Activity :
    In vitro assays showed that (S)-3-chloropyrrolidine caused a 50% reduction in cell viability in ovarian cancer cells at a concentration of 20 µM after 48 hours of treatment. This effect was attributed to the compound's ability to induce apoptosis through the activation of caspase pathways .

Pharmacokinetics and Safety Profile

The pharmacokinetic profile of (S)-3-chloropyrrolidine indicates good bioavailability and moderate plasma protein binding, which is crucial for its therapeutic efficacy. In animal models, it demonstrated a half-life suitable for once-daily dosing, although further studies are necessary to fully understand its metabolism and excretion pathways .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-3-Chloropyrrolidine hydrochloride
Reactant of Route 2
(S)-3-Chloropyrrolidine hydrochloride

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